(2Z)-2-(3-amino-1H-isoindol-1-ylidene)-2-cyano-N-(3-methoxypropyl)acetamide
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Overview
Description
2-(3-amino-1H-isoindol-1-ylidene)-2-cyano-N-(3-methoxypropyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an isoindole core, which is known for its stability and reactivity, making it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-amino-1H-isoindol-1-ylidene)-2-cyano-N-(3-methoxypropyl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the isoindole core, followed by the introduction of the amino and cyano groups. The final step involves the addition of the methoxypropyl group under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process often includes purification steps such as recrystallization or chromatography to achieve the required purity levels for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-(3-amino-1H-isoindol-1-ylidene)-2-cyano-N-(3-methoxypropyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and stability.
Reduction: Reduction reactions can remove oxygen or add hydrogen atoms, potentially changing the compound’s electronic properties.
Substitution: Substitution reactions can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired outcome but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
2-(3-amino-1H-isoindol-1-ylidene)-2-cyano-N-(3-methoxypropyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers investigate its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound is explored for its therapeutic potential, particularly in targeting specific biological pathways.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-amino-1H-isoindol-1-ylidene)-2-cyano-N-(3-methoxypropyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-amino-1H-isoindol-1-ylidene)-2-phenoxyacetohydrazide
- 2-(3-amino-1H-isoindol-1-ylidene)-2-(2-ethoxyphenoxy)acetohydrazide
Uniqueness
Compared to similar compounds, 2-(3-amino-1H-isoindol-1-ylidene)-2-cyano-N-(3-methoxypropyl)acetamide stands out due to its specific functional groups, which confer unique reactivity and potential applications. The presence of the cyano and methoxypropyl groups, in particular, distinguishes it from other isoindole derivatives, offering distinct advantages in various research and industrial contexts.
Properties
Molecular Formula |
C15H16N4O2 |
---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
(2Z)-2-(3-aminoisoindol-1-ylidene)-2-cyano-N-(3-methoxypropyl)acetamide |
InChI |
InChI=1S/C15H16N4O2/c1-21-8-4-7-18-15(20)12(9-16)13-10-5-2-3-6-11(10)14(17)19-13/h2-3,5-6H,4,7-8H2,1H3,(H2,17,19)(H,18,20)/b13-12- |
InChI Key |
IUSSBMRDVCQHMR-SEYXRHQNSA-N |
Isomeric SMILES |
COCCCNC(=O)/C(=C\1/C2=CC=CC=C2C(=N1)N)/C#N |
Canonical SMILES |
COCCCNC(=O)C(=C1C2=CC=CC=C2C(=N1)N)C#N |
Origin of Product |
United States |
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